molecular formula C26H28N4O4S B2715589 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 896354-07-7

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2715589
CAS No.: 896354-07-7
M. Wt: 492.59
InChI Key: GLWWBWGNZFDFCW-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a variety of functional groups, including a benzo[d][1,3]dioxole moiety, a phenylpiperazine unit, and a thiophen-2-ylmethyl group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties, such as binding to specific receptors or enzymes.

    Industry: Potential use in the development of new materials or as a catalyst in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as benzo[d][1,3]dioxole derivatives, phenylpiperazine, and thiophen-2-ylmethylamine. These intermediates are then coupled through various reactions, including amide bond formation and nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or products.

    Reduction: Reduction reactions can alter the functional groups, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions may introduce new functional groups.

Mechanism of Action

The mechanism by which N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other derivatives of benzo[d][1,3]dioxole, phenylpiperazine, and thiophen-2-ylmethyl groups. Examples include:

  • Benzo[d][1,3]dioxole derivatives with different substituents.
  • Phenylpiperazine compounds with various functional groups.
  • Thiophen-2-ylmethyl derivatives with different amide or ester linkages.

Uniqueness

The uniqueness of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4S/c31-25(27-16-21-7-4-14-35-21)26(32)28-17-22(19-8-9-23-24(15-19)34-18-33-23)30-12-10-29(11-13-30)20-5-2-1-3-6-20/h1-9,14-15,22H,10-13,16-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWWBWGNZFDFCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CC=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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